N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 4-chlorobenzyl group and a 6-methylpyridazine moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIBNEBGVCDDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Amide Formation
Ethyl piperidine-3-carboxylate undergoes saponification using 1.0 M NaOH in THF/MeOH (3:1) at 60°C for 6 hours to yield piperidine-3-carboxylic acid. Subsequent amidation with 4-chlorobenzylamine is achieved via mixed anhydride or coupling reagents:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), triethylamine (TEA) in dichloromethane (DCM).
- Conditions : Stirring at room temperature for 12–16 hours yields N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide with ~70% efficiency.
Optimization Strategies and Challenges
Protecting Group Considerations
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF or MeCN | Maximizes solubility of aromatic intermediates |
| Temperature | 80–100°C | Accelerates SNAr without decomposition |
| Reaction Time | 12–24 hours | Balances conversion and side reactions |
Characterization and Analytical Data
Post-synthetic validation employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr | Simple setup | Moderate regioselectivity | 50–60 |
| Buchwald–Hartwig | High selectivity | Requires palladium catalysts | 70–75 |
| Reductive Amination | Mild conditions | Limited to secondary amines | 65 |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyridazinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound from :
(S)-N-((6-Chloropyridin-3-yl)methyl)-1-(6-(2-Methyl-4-((1-Methylpiperidin-4-yl)Amino)Phenyl)-7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Piperidine-3-Carboxamide
- Structural Similarities :
- Both compounds share a piperidine-3-carboxamide backbone.
- A chlorinated aromatic substituent (6-chloropyridin-3-yl vs. 4-chlorophenylmethyl) is present.
- Key Differences: The compound in incorporates a pyrrolo[2,3-d]pyrimidine scaffold, a fused heterocyclic system absent in the target molecule.
- Functional Implications :
Compound from :
5-(6-(4-Fluoropiperidin-1-yl)Pyridin-3-yl)-N-Methylthieno[3,2-b]Pyridine-2-Carboxamide
- Structural Similarities :
- Key Differences: features a thieno[3,2-b]pyridine core, a sulfur-containing heterocycle, contrasting with the pyridazine in the target compound.
- Functional Implications: Thienopyridine derivatives are often explored for CNS activity or anticancer applications due to their planar aromatic systems . The pyridazine in the target compound may confer different electronic properties, influencing binding to non-overlapping targets.
Compounds from :
Azeridine Derivatives (e.g., N-{1-[Bis-(4-Chlorophenyl)Methyl]Azetidin-3-yl}-N-Quinol-6-yl-Methylsulphonamide)
- Structural Similarities :
- Key Differences :
- Functional Implications :
Comparative Data Table
Key Research Findings and Implications
- : Pyrrolopyrimidine-piperidine hybrids demonstrate potent ALK inhibition , suggesting that the target compound’s pyridazine group might require structural optimization (e.g., fused rings) for similar efficacy .
- : Thienopyridine carboxamides highlight the role of sulfur-containing heterocycles in modulating pharmacokinetics, a feature absent in the pyridazine-based target .
- : Azeridine sulphonamides emphasize the trade-offs between ring size (azetidine vs. piperidine) and target selectivity, with smaller rings favoring rigidity but limiting adaptability .
Biological Activity
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 4-chlorobenzyl group and a 6-methylpyridazine moiety. The structural formula can be represented as follows:
This structure contributes to its pharmacological profile, influencing its interactions with biological targets.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study synthesized a series of piperidine derivatives, revealing moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The most active compounds demonstrated IC50 values indicating potent inhibitory effects on bacterial growth.
| Compound | Bacterial Strain | IC50 Value (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 ± 0.003 |
| 7m | Bacillus subtilis | 0.63 ± 0.001 |
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. For instance, studies on related piperidine compounds indicated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. It exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant for neurodegenerative conditions like Alzheimer's disease.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.0 ± 0.02 |
| Urease | Non-competitive | 10.5 ± 0.05 |
Case Studies and Research Findings
- Antibacterial Screening : A detailed investigation into the antibacterial effects of synthesized piperidine derivatives demonstrated that modifications in the substituents significantly influenced their potency against various strains . The study highlighted that electron-withdrawing groups on the phenyl ring enhanced antibacterial efficacy.
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition properties of related compounds, revealing that structural variations could lead to substantial differences in inhibitory activity against AChE and urease . This reinforces the importance of chemical structure in determining biological function.
- Pharmacological Applications : The pharmacological behavior of piperidine derivatives, including this compound, suggests potential applications in treating conditions such as bacterial infections and neurodegenerative diseases due to their enzyme inhibition capabilities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Amide Coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at room temperature to form the piperidine-carboxamide bond.
-
Pyridazine Ring Formation : Hydrazine derivatives under reflux conditions to construct the heterocyclic core.
-
Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane to isolate the pure compound.
Optimization focuses on solvent choice (polar aprotic solvents for amide coupling), temperature control (reflux for cyclization), and catalyst selection (e.g., palladium for cross-coupling steps) .Synthesis Step Key Reagents/Conditions Purpose Amide Coupling EDC, DCM, RT Form carboxamide bond Pyridazine Ring Formation Hydrazine, reflux Construct heterocyclic core Purification Silica gel chromatography Isolate pure compound
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms amide bond formation (δ ~7.5-8.5 ppm for pyridazine protons) and chlorophenyl group integration.
-
Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at calculated m/z).
-
X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles of the piperidine ring .
Technique Application Key Parameters 1H NMR Confirm aromatic/amide protons δ 7.5-8.5 ppm (pyridazine protons) Mass Spectrometry Verify molecular weight [M+H]+ peak matching calculated m/z X-ray Crystallography Determine 3D structure Bond angles, torsional strain
Advanced Research Questions
Q. How can researchers address low bioavailability observed in piperidine-3-carboxamide derivatives during preclinical studies?
- Methodological Answer : Structural modifications to improve pharmacokinetics include:
- Solubility Enhancement : Introducing hydrophilic groups (e.g., hydroxyl or amine) to the piperidine or pyridazine moieties.
- Prodrug Strategies : Masking polar groups with labile esters to enhance membrane permeability.
- Linker Optimization : Replacing the methylene linker with polyethylene glycol (PEG) spacers to reduce rapid clearance.
Studies on trifluoromethyl-substituted analogs show improved solubility and target engagement, suggesting halogen tuning as a viable strategy .
Q. What strategies resolve contradictory data regarding biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) to validate target binding.
- Stability Testing : Monitor compound integrity in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation artifacts.
- Cell-Based vs. Cell-Free Systems : Compare activity in both systems to identify off-target effects or bioavailability limitations .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorobenzyl group in target binding?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogens (F, Br) or methyl/ethoxy groups at the 4-position of the benzyl group.
- Binding Assays : Use isothermal titration calorimetry (ITC) to measure affinity changes.
- Molecular Docking : Map interactions (e.g., hydrophobic pockets, π-π stacking) using crystallographic data from related compounds.
Evidence from trifluoromethyl-substituted pyridazines suggests halogen size and electronegativity critically influence receptor interactions .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in enzymatic inhibition potency between in vitro and cell-based assays?
- Methodological Answer :
- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion.
- Metabolite Screening : Incubate compound with liver microsomes to identify active/inactive metabolites.
- Efflux Transporter Inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to evaluate transporter-mediated efflux .
Key Recommendations for Experimental Design
- Control Groups : Include positive/negative controls (e.g., known inhibitors) in enzymatic assays.
- Dose-Response Curves : Use at least six concentrations to calculate IC50/EC50 values accurately.
- Replication : Triplicate measurements to ensure statistical robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
